2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
Overview
Description
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H10F2NO It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can also be employed to achieve the desired product with high purity. The choice of solvent and reaction conditions can be optimized to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-Amino-2-(3,5-difluorophenyl)acetone.
Reduction: Formation of 2-Amino-2-(3,5-difluorophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of biological processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,5-dichlorophenyl)-ethanol
- 2-Amino-2-(3,5-dibromophenyl)-ethanol
- 2-Amino-2-(3,5-dimethylphenyl)-ethanol
Uniqueness
Compared to its analogs, 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. The electronegativity of fluorine can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBFFNJZLJBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296249 | |
Record name | β-Amino-3,5-difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-37-4 | |
Record name | β-Amino-3,5-difluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387827-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-3,5-difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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